molecular formula C21H17ClN2O3 B2386309 N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946229-78-3

N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2386309
CAS No.: 946229-78-3
M. Wt: 380.83
InChI Key: RMNQZDAFRBKRCL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

    Introduction of the acetylphenyl group: This step may involve Friedel-Crafts acylation using acetyl chloride and an appropriate catalyst.

    Attachment of the chlorobenzyl group: This can be done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalyst selection: Using efficient catalysts to speed up the reaction.

    Temperature control: Maintaining optimal temperatures to ensure proper reaction kinetics.

    Purification techniques: Employing methods like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Halogenation or alkylation at specific positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

    Oxidation products: Pyridine derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves interaction with specific molecular targets:

    Molecular targets: Enzymes, receptors, or ion channels.

    Pathways involved: Inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine.

    Unique features: The presence of specific functional groups like the acetylphenyl and chlorobenzyl groups may confer unique biological activities and chemical properties.

Highlighting Uniqueness

    Structural uniqueness: The combination of functional groups in this compound may result in distinct pharmacological profiles.

    Biological activity: Differences in biological activity compared to other dihydropyridine derivatives.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-14(25)15-6-9-18(10-7-15)23-21(27)17-8-11-20(26)24(13-17)12-16-4-2-3-5-19(16)22/h2-11,13H,12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNQZDAFRBKRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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